molecular formula C27H30N4O B1255344 (3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one

(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one

Cat. No.: B1255344
M. Wt: 426.6 g/mol
InChI Key: DTXAXMOJMCSHIW-DPPGTGKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Tautomerism and Structural Studies

  • Tautomerism in Aza Heterocycles : The related compound 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one showcases tautomerism, exhibiting a zwitterionic form with a proton localized on the nitrogen atom of the piperidine ring and negative charge over the pyrazololate fragment. This compound, stable in crystal form, undergoes spontaneous transformation in solution, leading to a mixture of products. Such studies help understand the stability and reactivity of similar compounds (Gubaidullin et al., 2014).

Synthesis and Derivative Formation

  • Pyrazolo[3,4-b]pyridine Derivatives : The synthesis of derivatives like Pyrazolo[3,4-b]pyridine derivative 3a involves specific reactions under varying conditions. Understanding these synthesis pathways is crucial for developing novel compounds with potential applications in various fields (Ghattas et al., 2003).
  • Novel Ethoxyphthalimide Derivatives : The synthesis of 5-methyl-4-substituted benzylidene-2,4-dihydro-3H-pyrazol-3-one 3a-d and its transformation into ethoxyphthalimide derivatives showcases the versatility in creating complex compounds. These processes are significant in medicinal chemistry and drug design (Sharma et al., 2008).

Biological Activity and Potential Applications

  • Antimicrobial Activity : Studies on compounds based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, a closely related structure, reveal significant antimicrobial activity. This suggests potential applications of similar structures in developing new antimicrobial agents (El‐Emary et al., 2002).
  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, which are structurally similar, have been evaluated for their anticancer and anti-5-lipoxygenase activities. This indicates the possible therapeutic applications of similar compounds in cancer treatment and inflammation management (Rahmouni et al., 2016).

Properties

Molecular Formula

C27H30N4O

Molecular Weight

426.6 g/mol

IUPAC Name

(1S,5S,7S)-3-[(2-methylphenyl)methyl]-7-(1-methyl-3-phenylpyrazol-4-yl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one

InChI

InChI=1S/C27H30N4O/c1-19-9-6-7-12-21(19)16-30-17-22-15-24(31-14-8-13-27(22,31)26(30)32)23-18-29(2)28-25(23)20-10-4-3-5-11-20/h3-7,9-12,18,22,24H,8,13-17H2,1-2H3/t22-,24-,27-/m0/s1

InChI Key

DTXAXMOJMCSHIW-DPPGTGKWSA-N

Isomeric SMILES

CC1=CC=CC=C1CN2C[C@@H]3C[C@H](N4[C@@]3(C2=O)CCC4)C5=CN(N=C5C6=CC=CC=C6)C

SMILES

CC1=CC=CC=C1CN2CC3CC(N4C3(C2=O)CCC4)C5=CN(N=C5C6=CC=CC=C6)C

Canonical SMILES

CC1=CC=CC=C1CN2CC3CC(N4C3(C2=O)CCC4)C5=CN(N=C5C6=CC=CC=C6)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one
Reactant of Route 2
(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one
Reactant of Route 3
(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one
Reactant of Route 4
Reactant of Route 4
(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one
Reactant of Route 5
(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one
Reactant of Route 6
Reactant of Route 6
(3aS,5S,9aS)-2-[(2-methylphenyl)methyl]-5-(1-methyl-3-phenyl-4-pyrazolyl)-3a,4,5,7,8,9-hexahydro-3H-pyrrolo[3,4-h]pyrrolizin-1-one

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